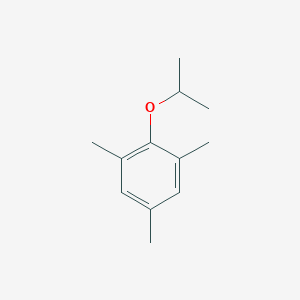
1,3,5-Trimethyl-2-propan-2-yloxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-propan-2-yloxybenzene is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . It is also known by its IUPAC name, 1,3,5-trimethyl-2-(1-methylethoxy)benzene . This compound is a derivative of benzene, where three methyl groups and one isopropoxy group are attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-propan-2-yloxybenzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors where mesitylene and isopropyl alcohol are mixed with an acid catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-propan-2-yloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-propan-2-yloxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-propan-2-yloxybenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . The presence of the isopropoxy group can influence the reactivity and selectivity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,3,5-trimethyl-2-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a methylethoxy group.
Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-: Contains methoxy groups and a propenyl group.
Uniqueness
1,3,5-Trimethyl-2-propan-2-yloxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
13605-05-5 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
Clave InChI |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
Key on ui other cas no. |
13605-05-5 |
Sinónimos |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















